molecular formula C11H9NO5 B13552837 3-[(4-Nitrophenyl)methyl]oxolane-2,5-dione

3-[(4-Nitrophenyl)methyl]oxolane-2,5-dione

Katalognummer: B13552837
Molekulargewicht: 235.19 g/mol
InChI-Schlüssel: DUDGVIIVLLSHGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-Nitrophenyl)methyl]oxolane-2,5-dione is an organic compound with the molecular formula C11H9NO5 It is a derivative of oxolane-2,5-dione, featuring a nitrophenyl group attached to the methyl position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Nitrophenyl)methyl]oxolane-2,5-dione typically involves the reaction of oxolane-2,5-dione with 4-nitrobenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the oxolane-2,5-dione acts as a nucleophile, attacking the electrophilic carbon of the 4-nitrobenzyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(4-Nitrophenyl)methyl]oxolane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-[(4-Nitrophenyl)methyl]oxolane-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[(4-Nitrophenyl)methyl]oxolane-2,5-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic attack, electrophilic substitution, and redox reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Succinic anhydride: A related compound with similar reactivity but lacking the nitrophenyl group.

    Maleic anhydride: Another related compound used in similar applications but with different chemical properties.

    Dioxolane: A structurally similar compound with different functional groups.

Uniqueness

3-[(4-Nitrophenyl)methyl]oxolane-2,5-dione is unique due to the presence of the nitrophenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are desired.

Eigenschaften

Molekularformel

C11H9NO5

Molekulargewicht

235.19 g/mol

IUPAC-Name

3-[(4-nitrophenyl)methyl]oxolane-2,5-dione

InChI

InChI=1S/C11H9NO5/c13-10-6-8(11(14)17-10)5-7-1-3-9(4-2-7)12(15)16/h1-4,8H,5-6H2

InChI-Schlüssel

DUDGVIIVLLSHGX-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(=O)OC1=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.